![molecular formula C21H17NS2 B2417077 2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole CAS No. 339096-06-9](/img/structure/B2417077.png)

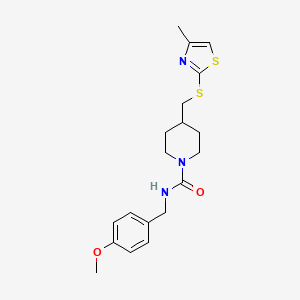

2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial and Antitumor Applications : One study focused on benzothiazole derivatives, including compounds structurally related to the requested chemical, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, showed low minimal inhibition concentrations against different clinically relevant H. pylori strains, including strains resistant to common antibiotics. The study suggests these compounds' potential as novel anti-H. pylori agents (Carcanague et al., 2002). Additionally, benzothiazole derivatives have been evaluated for their antifungal activity against various fungal strains, showing significant sensitivity and demonstrating high cell growth inhibition, suggesting their potential as novel antifungal agents (Łukowska-Chojnacka et al., 2016).

Cancer Treatment Research : Studies have explored the antitumor properties of 2-(4-aminophenyl)benzothiazole derivatives. These compounds show highly selective and potent antitumor properties in vitro and in vivo, suggesting their potential for clinical cancer treatment. One study showed that water-soluble prodrugs of these compounds rapidly revert to their parent amine in animals, achieving plasma concentrations sufficient to elicit cytocidal activity against specific human mammary carcinoma cell lines (Bradshaw et al., 2002).

Radiosensitizing Properties : Benzothiazole derivatives have been investigated for their potential as radiosensitizers in cancer treatment. Certain substituted benzothiazole compounds were synthesized and shown to be effective against human liver cancer cells and melanoma cell lines. These compounds demonstrated significant in vitro anticancer activity and enhanced the effects of radiation therapy, suggesting their potential role in enhancing cancer treatment efficacy (Majalakere et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-[3-[(3-methylphenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NS2/c1-15-6-4-9-18(12-15)23-14-16-7-5-8-17(13-16)21-22-19-10-2-3-11-20(19)24-21/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQZVKBXKLZOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)

![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)